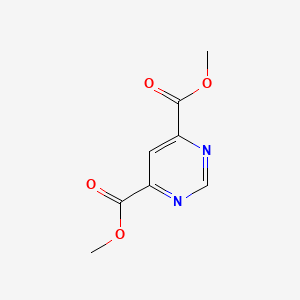

Dimethyl pyrimidine-4,6-dicarboxylate

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. nih.govorganic-chemistry.org This fundamental structure is of immense importance in the chemical and biological sciences as it forms the core of several essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). nih.govnih.gov The widespread presence of the pyrimidine motif in nature has made it a "privileged scaffold" in medicinal chemistry and drug discovery. gsconlinepress.comgsconlinepress.com

The significance of the pyrimidine scaffold is underscored by its presence in a diverse range of biologically active compounds. nih.gov Pyrimidine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including:

Anticancer: Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. gsconlinepress.comgsconlinepress.com

Antimicrobial: Pyrimidine derivatives have demonstrated efficacy against various bacterial and fungal strains. researchgate.net

Antiviral: The pyrimidine structure is a key component in several antiviral medications. nih.gov

Anti-inflammatory: Certain pyrimidine-based compounds have shown potent anti-inflammatory properties. gsconlinepress.com

Cardiovascular: Some pyrimidine derivatives are utilized for their effects on the cardiovascular system.

Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in drugs targeting the CNS. nih.gov

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. nih.gov

Overview of Dimethyl Pyrimidine-4,6-dicarboxylate as a Key Intermediate

This compound, with the chemical formula C₈H₈N₂O₄ and CAS number 6345-43-3, is a derivative of pyrimidine that features two methoxycarbonyl groups at the 4 and 6 positions of the pyrimidine ring. synblock.comnih.gov These ester functionalities make the compound a highly versatile and valuable intermediate in organic synthesis.

The ester groups can be readily transformed into a variety of other functional groups, such as amides, hydrazides, and carboxylic acids, providing multiple avenues for further chemical modification. researchgate.net This reactivity allows for the construction of more complex heterocyclic systems by building upon the pyrimidine core. For instance, the ester groups can serve as handles for the introduction of new ring systems, leading to the synthesis of fused pyrimidine derivatives with diverse pharmacological profiles.

Furthermore, the pyrimidine-4,6-dicarboxylate moiety can act as a bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). acs.org The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of intricate multi-dimensional structures with potential applications in materials science. acs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 6345-43-3 |

| IUPAC Name | This compound |

| Synonyms | Dimethyl 4,6-pyrimidinedicarboxylate, Methyl 6-(methoxycarbonyl)pyrimidine-4-carboxylate |

Research Trajectory and Current Trends

The research trajectory involving pyrimidine derivatives has been consistently strong, driven by the continuous search for new therapeutic agents. gsconlinepress.comgsconlinepress.com Initially focused on the synthesis and biological evaluation of simple pyrimidine analogs, the field has evolved to embrace more complex molecular architectures and targeted drug design strategies. researchgate.netmdpi.com

Current research trends in the broader field of pyrimidine chemistry include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of pyrimidine derivatives. organic-chemistry.orgbu.edu.eg

Target-Based Drug Design: With a deeper understanding of biological pathways, researchers are designing pyrimidine-based molecules that can selectively interact with specific enzymes or receptors implicated in disease. nih.govmdpi.com

Exploration of Fused Heterocyclic Systems: There is a growing interest in the synthesis of polycyclic compounds where the pyrimidine ring is fused with other heterocyclic systems, often leading to enhanced biological activity. mdpi.com

Investigation of New Therapeutic Areas: While the role of pyrimidines in cancer and infectious diseases is well-established, researchers are now exploring their potential in other areas such as neurodegenerative diseases and metabolic disorders. nih.gov

Within this broader context, this compound is poised to play an increasingly important role. As a versatile intermediate, it provides a convenient starting point for the synthesis of novel and diverse libraries of pyrimidine-based compounds. The ability to readily modify its functional groups allows researchers to systematically explore the structure-activity relationships of new derivatives, a crucial step in the drug discovery process. Future research is likely to focus on leveraging the reactivity of this compound to create innovative molecular scaffolds with tailored biological properties.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrimidine-4,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTJKDWVSIIOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286238 | |

| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-43-3 | |

| Record name | 4,6-Dimethyl 4,6-pyrimidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44349 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6345-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl pyrimidine-4,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Pyrimidine 4,6 Dicarboxylate and Its Derivatives

Established Synthetic Routes

Established synthetic routes for dimethyl pyrimidine-4,6-dicarboxylate and its derivatives primarily rely on traditional and well-understood organic reactions. These methods, while often robust, may sometimes be limited by factors such as harsh reaction conditions or the generation of significant waste.

Esterification of Pyrimidine-4,6-dicarboxylic Acid

The most direct and conventional method for the synthesis of this compound is the Fischer-Speier esterification of pyrimidine-4,6-dicarboxylic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid in an excess of methanol, with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the diester by the large excess of methanol and often by the removal of water as it is formed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. This process occurs at both carboxylic acid groups to afford the desired this compound.

| Reactants | Catalyst | Solvent | Product |

| Pyrimidine-4,6-dicarboxylic acid, Methanol | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Methanol (excess) | This compound |

While this method is straightforward, the purification of the final product may require neutralization of the acid catalyst and removal of excess methanol. The yields are typically moderate to good, depending on the specific reaction conditions and the efficiency of water removal.

Multi-step Synthetic Pathways to Pyrimidine (B1678525) Dicarboxamides

The synthesis of pyrimidine dicarboxamides from this compound typically involves a multi-step pathway. The initial step is the aminolysis of the diester with an appropriate amine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester groups, leading to the displacement of the methoxy (B1213986) group and the formation of an amide bond. This reaction is generally carried out by heating the diester with an excess of the desired amine, either neat or in a suitable solvent.

The reactivity of the ester groups can be influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the pyrimidine ring can facilitate the nucleophilic attack by the amine. The choice of the amine and the reaction conditions (temperature, solvent, and reaction time) are crucial for achieving high yields of the corresponding dicarboxamide. For the synthesis of unsubstituted pyrimidine-4,6-dicarboxamide, ammonia can be used as the amine source.

| Starting Material | Reagent | Product |

| This compound | Amine (e.g., Ammonia, Primary or Secondary Amine) | Pyrimidine-4,6-dicarboxamide derivative |

Advanced Synthetic Approaches

To overcome the limitations of classical synthetic methods, advanced synthetic approaches are being explored. These modern techniques often offer improved efficiency, milder reaction conditions, greater functional group tolerance, and access to novel derivatives.

Catalytic Processes for Enhanced Efficiency and Environmental Friendliness

Modern organic synthesis emphasizes the development of catalytic processes to enhance efficiency and reduce environmental impact. organic-chemistry.org In the context of pyrimidine synthesis, various catalytic systems have been developed. For instance, multicomponent reactions catalyzed by transition metals or Lewis acids can provide rapid access to highly functionalized pyrimidine rings from simple precursors. organic-chemistry.org While direct catalytic synthesis of this compound from basic building blocks is not extensively reported, catalytic methods for the synthesis of the pyrimidine core are well-established and could potentially be adapted. thermofisher.com These methods often involve the condensation of amidines with dicarbonyl compounds or their equivalents, promoted by a catalyst to improve reaction rates and yields under milder conditions. thermofisher.com The use of solid-supported catalysts or recoverable catalytic systems can further contribute to the environmental friendliness of these processes.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. nih.gov Halogenated pyrimidine derivatives can serve as excellent substrates for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents onto the pyrimidine ring. nih.gov Although this compound itself does not possess a leaving group suitable for direct cross-coupling, it can be envisioned that a related precursor, such as a dihalopyrimidine dicarboxylate, could be synthesized and then subjected to cross-coupling reactions followed by esterification to yield functionalized this compound derivatives.

Recent advancements have also focused on the direct C-H activation of heteroarenes, which would allow for the functionalization of the pyrimidine ring without the need for pre-installed leaving groups. chim.it This approach offers a more atom-economical and efficient route to novel pyrimidine derivatives.

| Reaction Type | Catalyst | Coupling Partner | Potential Application |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C bond formation |

| Stille Coupling | Palladium | Organotin Reagent | C-C bond formation |

| Heck Coupling | Palladium | Alkene | C-C bond formation |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C bond formation |

Asymmetric Synthesis Techniques for Chiral Derivatives

The development of asymmetric synthetic methods to produce chiral pyrimidine derivatives is of great interest due to the importance of chirality in biological activity. researchgate.net While the parent this compound is achiral, the introduction of substituents through functionalization can create stereocenters. Asymmetric synthesis techniques can be employed to control the stereochemistry of these newly formed centers. researchgate.net

For instance, chiral catalysts can be used in the functionalization of the pyrimidine ring or in reactions involving the ester groups to induce enantioselectivity. Asymmetric hydrogenation of a suitably functionalized pyrimidine derivative or the use of chiral auxiliaries are other potential strategies. researchgate.net The synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes via asymmetric cyclopropanation has been reported, highlighting the potential to create complex chiral structures from pyrimidine precursors. organic-chemistry.org

Derivatization Strategies of this compound

The synthetic utility of this compound is significantly enhanced by the reactivity of its ester functional groups and the pyrimidine core. These reactive sites allow for a variety of derivatization strategies, enabling the generation of a diverse range of molecular architectures for various applications in medicinal chemistry and materials science.

Esterification, Amidation, and Coupling Reactions

The ester groups at the 4- and 6-positions of the pyrimidine ring are key handles for derivatization. Standard organic transformations can be employed to modify these groups, leading to the formation of new esters, amides, and other functional moieties.

Esterification and Amidation:

The direct conversion of the methyl esters to other esters (transesterification) or to amides is a fundamental derivatization strategy. Amide bond formation is particularly significant in medicinal chemistry, as the amide group is a common feature in biologically active molecules. The reaction of this compound with a primary or secondary amine, often facilitated by heat or the use of a catalyst, can lead to the corresponding mono- or di-amides. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the formation of amides from the corresponding carboxylic acid (derived from ester hydrolysis) and an amine under mild conditions. manchesterorganics.com

| Reagent/Catalyst | Product Type | Reaction Conditions |

| Amine (R-NH2) | Amide | Heat or catalysis |

| Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) | Amide | Room temperature |

Coupling Reactions:

While the pyrimidine ring itself is relatively electron-deficient, palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this compound are not extensively documented in readily available literature, the principles of such reactions on similar heterocyclic systems are well-established. For these reactions to occur on the pyrimidine ring of this compound, a halogen substituent would typically be required at one of the ring positions (e.g., 2- or 5-position). Assuming a hypothetical halogenated derivative, the following coupling reactions could be envisaged:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-pyrimidine derivative with a boronic acid in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve good yields of the desired products. nih.govniscpr.res.innih.govwikipedia.orgnih.gov

Heck Coupling: The Heck reaction facilitates the coupling of a halo-pyrimidine with an alkene, catalyzed by a palladium complex. This reaction is a valuable method for the formation of substituted alkenes. nih.govsynblock.comnih.govacs.orgnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a halo-pyrimidine and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. acs.orgnih.govlibretexts.org

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Halo-pyrimidine, Boronic acid | Palladium catalyst, Base | C-C (Aryl-Aryl) |

| Heck | Halo-pyrimidine, Alkene | Palladium catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Halo-pyrimidine, Terminal alkyne | Palladium catalyst, Copper co-catalyst | C-C (Aryl-Alkynyl) |

Synthesis of Monomethyl Pyrimidine-4,6-dicarboxylate Derivatives

The selective synthesis of monomethyl pyrimidine-4,6-dicarboxylate derivatives, where one ester group is hydrolyzed or converted to another functional group while the other remains intact, presents a synthetic challenge due to the symmetrical nature of the starting material. However, achieving such selectivity is highly desirable for creating asymmetrical molecules with distinct functionalities at the 4- and 6-positions.

One potential strategy to achieve mono-hydrolysis is through careful control of reaction conditions, such as using one equivalent of a base (e.g., sodium hydroxide or lithium hydroxide) at a low temperature. A process described for the partial hydrolysis of a structurally analogous dihydropyridine-3,5-dicarboxylate involves treating the dimethyl ester with an aqueous solution of an alkali hydroxide in an organic solvent. By carefully controlling the stoichiometry of the base and the reaction time, it may be possible to preferentially hydrolyze one of the ester groups of this compound.

The resulting monomethyl pyrimidine-4,6-carboxylic acid is a valuable intermediate. The free carboxylic acid can then be selectively converted into an amide, a different ester, or other functional groups using standard coupling chemistries, leaving the methyl ester at the other position untouched.

| Method | Reagents | Key Feature |

| Partial Hydrolysis | 1 equivalent of NaOH or LiOH | Stoichiometric control to favor mono-hydrolysis |

| Subsequent Derivatization | Amine, Coupling agents | Selective reaction at the free carboxylic acid |

Incorporation of Deuterium for Metabolic Stabilization

In drug discovery, a common challenge is the rapid metabolism of a drug candidate by metabolic enzymes, such as the cytochrome P450 family, which can lead to poor pharmacokinetic properties. nih.gov One strategy to overcome this is the strategic incorporation of deuterium, the heavy isotope of hydrogen, at metabolically vulnerable positions in the molecule.

The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond. synblock.com Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. synblock.com This can lead to a longer half-life of the drug in the body and an improved pharmacokinetic profile.

For a molecule like this compound, if metabolism occurs at a specific position on the pyrimidine ring or on the methyl ester groups, deuteration at these "soft spots" could enhance metabolic stability. For instance, replacing the hydrogens of the methyl ester groups with deuterium would yield di(trideuteromethyl) pyrimidine-4,6-dicarboxylate.

A general strategy for the isotopic labeling of pyrimidines involves a deconstruction-reconstruction approach. This method consists of ring-opening the pyrimidine to form a vinamidinium salt, which can then be reconstructed with an isotopically labeled amidine to yield the labeled pyrimidine. nih.gov This approach allows for the incorporation of deuterium, as well as other stable isotopes like 13C and 15N, into the pyrimidine core. nih.gov

| Strategy | Rationale | Potential Outcome |

| Deuterium Labeling | Kinetic Isotope Effect (KIE) | Slower rate of metabolism at the deuterated site |

| Deconstruction-Reconstruction | Chemical synthesis | Incorporation of deuterium into the pyrimidine ring |

Reactivity and Mechanistic Investigations of Dimethyl Pyrimidine 4,6 Dicarboxylate

Chemical Transformations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is intensified by the presence of two electron-withdrawing methoxycarbonyl groups at the C4 and C6 positions. wikipedia.org This pronounced electron deficiency makes the ring highly susceptible to nucleophilic attack, while rendering it resistant to electrophilic substitution. wikipedia.orggrowingscience.com The primary chemical transformations of the pyrimidine ring in Dimethyl pyrimidine-4,6-dicarboxylate are therefore dominated by nucleophilic substitution reactions.

Leaving groups located at the C2, C4, and C6 positions of a pyrimidine ring can be displaced by nucleophiles. bhu.ac.in In the case of this compound, the carboxylate groups themselves are not typical leaving groups in nucleophilic aromatic substitution (SNAr). However, if a suitable leaving group, such as a halogen, were present at the C2 position, the compound would be highly activated towards SNAr reactions. The presence of the ester groups at C4 and C6 would effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization onto the carbonyl oxygens. youtube.com

In reactions with exceptionally strong nucleophiles, such as metal amides, pyrimidines can undergo ring-opening and ring-closing sequences. researchgate.netwikipedia.org Halogenated pyrimidines, for instance, have been shown to react with potassium amide in liquid ammonia, leading to ring transformations. wur.nl These reactions often proceed through a complex mechanism known as SN(ANRORC), which involves the A ddition of the N ucleophile, followed by R ing O pening, and subsequent R ing C losure. wikipedia.orgacs.org Given the electron-deficient nature of this compound, such transformations could be plausible under specific, forceful reaction conditions.

| Reaction Type | Reagent Class | Key Feature | Applicability to this compound |

| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (Amines, Alkoxides) | Requires a good leaving group (e.g., Halogen) at C2, C4, or C6. | High, if a leaving group is present. The ester groups strongly activate the ring. |

| Ring Transformation (SN(ANRORC)) | Strong Nucleophiles (e.g., KNH2) | Involves ring-opening and recyclization. | Potentially feasible under harsh conditions with strong nucleophiles. |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO3) | Requires electron-rich aromatic rings. | Very low; the ring is highly electron-deficient. |

Reactivity of Carboxylate Groups

The two methyl ester groups of this compound are key sites of reactivity, susceptible to transformations typical of carboxylic acid derivatives. These reactions primarily involve nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid groups, yielding Pyrimidine-4,6-dicarboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of an alkali hydroxide like sodium hydroxide or lithium hydroxide. google.com Acid-catalyzed hydrolysis is also possible but may be complicated by the potential for protonation of the basic nitrogen atoms in the pyrimidine ring. wikipedia.org

Amidation: Reaction with primary or secondary amines can convert the methyl esters into the corresponding amides. This aminolysis process typically requires heating the pyrimidine diester with the desired amine, sometimes in the presence of a catalyst. The resulting products would be N-substituted pyrimidine-4,6-dicarboxamides.

Transesterification: The methyl esters can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For this reaction to proceed efficiently, the starting alcohol (methanol) must be removed from the reaction mixture to drive the equilibrium toward the desired product.

The table below summarizes the primary transformations of the carboxylate groups.

| Reaction | Reagent | Conditions | Product Functional Group |

| Hydrolysis | Water (with acid or base catalyst, e.g., NaOH) | Heating in aqueous solution | Carboxylic Acid |

| Amidation | Primary or Secondary Amine (e.g., RNH2) | Heating, possibly with a catalyst | Amide |

| Transesterification | Alcohol (e.g., ROH) | Acid or Base catalyst, removal of Methanol | Ester (with new alkyl group) |

Reaction Mechanisms in Derivative Formation

The formation of derivatives from this compound proceeds through well-established reaction mechanisms, which are dictated by the site of the transformation—either the pyrimidine ring or the carboxylate side chains.

Mechanism of Ring Substitution: For a pyrimidine ring bearing a leaving group, nucleophilic aromatic substitution (SNAr) is the predominant mechanism. This is a two-step process: nih.gov

Addition: The nucleophile attacks an electron-deficient carbon atom (e.g., C2, C4, or C6) bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govwikipedia.org The electron-withdrawing carboxylate groups at C4 and C6 are crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.comchemrxiv.org

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

In specific cases, particularly with strong nucleophiles like amide ions, the SN(ANRORC) mechanism provides an alternative pathway. wikipedia.org This mechanism is distinct from the direct SNAr pathway and involves a sequence of nucleophilic addition, cleavage of a bond within the pyrimidine ring to form an open-chain intermediate, followed by recyclization to form a new heterocyclic ring. researchgate.netacs.org Isotope labeling studies on substituted pyrimidines have provided definitive evidence for this pathway by showing that a ring nitrogen atom can be exchanged with a nitrogen atom from the nucleophile. wikipedia.org

Mechanism of Carboxylate Group Reactions: Transformations at the carboxylate groups proceed via the nucleophilic acyl substitution mechanism. This pathway also generally involves two steps:

Nucleophilic Addition: A nucleophile (e.g., a hydroxide ion for hydrolysis, or an amine for amidation) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group, which in this case is a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by the solvent or another species in the reaction mixture.

This mechanism is fundamental to the hydrolysis, amidation, and transesterification reactions that the ester groups of this compound undergo.

Computational Chemistry in the Study of Dimethyl Pyrimidine 4,6 Dicarboxylate

Molecular Modeling for Reaction Outcome Prediction and Optimization

Molecular modeling has emerged as a critical tool in synthetic chemistry for predicting the outcomes of chemical reactions and optimizing reaction conditions. By simulating reactions at a molecular level, chemists can gain insights into reaction mechanisms, transition states, and potential byproducts, thereby guiding experimental work and reducing the need for extensive trial-and-error.

In the synthesis of Dimethyl pyrimidine-4,6-dicarboxylate and its analogs, molecular modeling techniques such as Density Functional Theory (DFT) can be employed to elucidate the electronic and steric factors that govern the reaction pathways. For instance, in a multicomponent reaction to form the pyrimidine (B1678525) ring, DFT calculations can help in understanding the energetics of different reaction intermediates and transition states. This allows for the prediction of the most favorable reaction pathway and the identification of potential kinetic or thermodynamic products.

Furthermore, molecular modeling can aid in the optimization of reaction conditions. By simulating the reaction in the presence of different catalysts, solvents, or temperature conditions, it is possible to predict how these variables will influence the reaction rate and yield. For example, a computational study might reveal that a particular catalyst lowers the activation energy of the desired reaction pathway, thus suggesting its use in the experimental setup. This predictive capability is crucial for developing efficient and sustainable synthetic protocols.

Recent advancements have also seen the application of more sophisticated models, such as the Molecular Transformer, for reagent prediction. digitellinc.com While not specifically applied to this compound, these models can be trained on large datasets of chemical reactions to predict suitable reagents for a given transformation, further enhancing the utility of computational methods in synthesis planning. digitellinc.com

A hypothetical application of molecular modeling in the synthesis of a this compound derivative is presented in the table below.

| Computational Method | Application in Synthesis | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of activation energies for different cyclization pathways. | Pathway A has a lower activation energy, suggesting it is the kinetically favored route. |

| Molecular Dynamics (MD) | Simulation of the reaction in different solvent environments. | A polar aprotic solvent is predicted to best stabilize the transition state, leading to a higher reaction rate. |

| Ab initio calculations | Determination of the electronic properties of reactants and intermediates. | Identification of the most nucleophilic and electrophilic sites, clarifying the reaction mechanism. |

Application of Machine Learning Algorithms for Derivative Screening

The vast chemical space of possible derivatives for a core structure like this compound presents a significant challenge for traditional experimental screening. Machine learning (ML) offers a powerful solution by enabling the rapid in silico screening of large virtual libraries of compounds to identify candidates with desired properties.

Machine learning models, such as random forests and neural networks, can be trained on datasets of known compounds and their corresponding activities to learn the complex relationships between chemical structure and biological or material properties. researchgate.net In the context of this compound, an ML model could be developed to predict a specific property, such as inhibitory activity against a particular enzyme or a desirable material characteristic. researchgate.net

The process would typically involve the following steps:

Data Collection: A dataset of pyrimidine derivatives with experimentally determined activities is compiled from the literature. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical and structural features is calculated.

Model Training: An ML algorithm is trained on the descriptor data and the corresponding activity values.

Virtual Screening: A large virtual library of novel this compound derivatives is generated in silico.

Prediction: The trained ML model is used to predict the activity of each compound in the virtual library.

Prioritization: The compounds with the highest predicted activity are prioritized for synthesis and experimental testing.

This approach has been successfully applied to the discovery of novel corrosion inhibitors based on pyrimidine structures, demonstrating the potential of machine learning in accelerating the discovery of new functional molecules. researchgate.net

Below is a hypothetical table illustrating the results of a machine learning-based virtual screen of this compound derivatives for potential kinase inhibitory activity.

| Derivative ID | Modification | Predicted Kinase Inhibition (IC50, µM) | Lipinski's Rule of 5 Compliance |

| DPD-001 | R1 = -H, R2 = -H | 15.2 | Yes |

| DPD-002 | R1 = -NH2, R2 = -H | 8.5 | Yes |

| DPD-003 | R1 = -OH, R2 = -Cl | 2.1 | Yes |

| DPD-004 | R1 = -NH-phenyl, R2 = -H | 0.8 | Yes |

| DPD-005 | R1 = -SO2NH2, R2 = -F | 12.7 | Yes |

Theoretical Studies on Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and materials science. nih.gov Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for elucidating how variations in the chemical structure of a series of compounds affect their biological activity or properties. nih.govniscpr.res.in

For derivatives of this compound, QSAR studies can be employed to build mathematical models that correlate structural descriptors with a specific activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A typical QSAR study involves the following:

Dataset: A series of this compound analogs with measured biological activities.

Descriptor Generation: Calculation of a wide range of molecular descriptors for each analog.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to develop an equation that relates the descriptors to the activity. nih.gov

Model Validation: Rigorous statistical validation of the model to ensure its predictive power.

The resulting QSAR model can be used to predict the activity of unsynthesized derivatives and to understand which structural features are crucial for activity. nih.gov For example, a QSAR model might reveal that increasing the hydrophobicity at a certain position of the pyrimidine ring leads to a decrease in activity, while the presence of a hydrogen bond donor at another position is beneficial. Such insights are invaluable for guiding the rational design of more potent and selective compounds. researchgate.net

A hypothetical summary of a QSAR study on this compound derivatives is presented in the table below, illustrating the impact of different substituents on a hypothetical biological activity.

| Substituent Position | Descriptor | Correlation with Activity | Interpretation |

| Position 2 | Hammett's electronic parameter (σ) | Positive | Electron-withdrawing groups at this position enhance activity. |

| Position 5 | Molar Refractivity (MR) | Negative | Bulky substituents at this position are detrimental to activity. |

| Ester Group | Hydrophobicity (logP) | Positive | Increased lipophilicity of the ester group is favorable for activity. |

Applications in Medicinal Chemistry and Drug Discovery

Dimethyl Pyrimidine-4,6-dicarboxylate as a Pharmacophore

A pharmacophore is the essential arrangement of structural features that allows a molecule to interact with a specific biological target. The pyrimidine (B1678525) ring system is recognized as a "privileged pharmacophore" due to its presence in a wide array of approved drugs with diverse biological activities, including anticancer and antiviral agents. researchgate.net this compound serves as a key building block, providing the foundational pyrimidine-dicarboxamide core. This core structure is instrumental in the design of targeted inhibitors, particularly for enzymes like matrix metalloproteinases. nih.gov Its two carboxylate groups offer reactive sites for synthetic chemists to attach various other chemical groups, systematically altering the molecule's properties to achieve optimal binding and selectivity for a given biological target. nih.gov

Development of Antiviral Agents and Nucleoside Analogs

While the broader class of pyrimidine derivatives is extensively researched for antiviral applications, including the development of nucleoside analogs that can inhibit viral replication, specific research detailing this compound as a direct precursor for such agents is not prominently available in current literature. nih.govnih.govnih.gov The general strategy involves creating molecules that mimic natural nucleosides, the building blocks of DNA and RNA. These "analogs" can disrupt the viral replication process. nih.govnih.gov Pyrimidine-containing compounds have been investigated for activity against a wide range of viruses, including HIV, hepatitis C (HCV), and influenza. nih.govnih.govnih.gov However, direct synthetic routes starting from this compound to create antiviral nucleoside analogs are not yet widely documented.

Inhibitors of Enzymes and Metabolic Pathways

One of the most significant applications of this compound is as a starting material for the synthesis of potent and selective enzyme inhibitors.

This compound, also known as pyrimidine-4,6-dicarboxylic acid dimethyl ester, is a crucial precursor in the synthesis of a class of pyrimidine dicarboxamide inhibitors that target Matrix Metalloproteinase-13 (MMP-13). nih.govgoogle.com MMP-13 is an enzyme that plays a critical role in the breakdown of cartilage, particularly type II collagen, and is highly expressed in osteoarthritis. nih.gov

Researchers have developed highly selective, non-zinc-chelating inhibitors based on this scaffold. nih.gov Unlike earlier generations of MMP inhibitors that often failed due to off-target effects, these pyrimidine dicarboxamides bind to a unique allosteric pocket on the MMP-13 enzyme, leading to high selectivity over other MMPs. nih.gov For example, a potent derivative, N⁴,N⁶-bis[(4-fluoro-3-methylphenyl)methyl]-4,6-pyrimidinedicarboxamide, demonstrates an IC₅₀ (half-maximal inhibitory concentration) value of 8 nM for MMP-13. nih.govcaymanchem.com Through further structure-activity relationship (SAR) studies, derivatives have been optimized for improved potency and metabolic stability. nih.gov

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by a Derivative of the Pyrimidine Dicarboxamide Scaffold

| Enzyme | IC₅₀ (nM) |

|---|---|

| MMP-1 | >1000 |

| MMP-2 | >1000 |

| MMP-3 | 360 |

| MMP-7 | >1000 |

| MMP-8 | 130 |

| MMP-9 | 150 |

| MMP-10 | 110 |

| MMP-13 | 4.8 |

| MMP-14 | >1000 |

This table presents data for the optimized inhibitor AQU-019, which is synthesized from a pyrimidine dicarboxamide core derived from this compound. Data sourced from nih.gov.

MMP-13 is also known as collagenase-3, a key enzyme in the collagenase family responsible for degrading collagen in tissues. caymanchem.com Therefore, the MMP-13 inhibitors developed from the this compound scaffold are, by definition, collagenase inhibitors. google.comcaymanchem.com The selective inhibition of this specific collagenase is a major goal in the development of disease-modifying drugs for conditions like osteoarthritis, where excessive collagen degradation in cartilage is a primary pathological feature. nih.gov

The pyrimidine scaffold is a cornerstone in the development of therapeutics for both diabetes and cancer. Pyrimidine derivatives have been investigated as inhibitors for enzymes implicated in diabetes, and several approved antidiabetic drugs contain this heterocyclic ring. nih.govnih.govnih.gov Similarly, in oncology, pyrimidine-based compounds are used to inhibit various pathways involved in cancer cell proliferation and survival. researchgate.netnih.gov For instance, inhibiting the de novo pyrimidine biosynthesis pathway has been shown to decrease the proliferation of glioblastoma cells. plos.org While the general class of pyrimidines holds significant promise, specific studies detailing the direct use of this compound to create inhibitors for diabetes or cancer-related enzymes are still emerging.

Modulation of Human Aryl Hydrocarbon Receptor (AhR) Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular processes. nih.govmdpi.com Modulating its activity is a therapeutic strategy being explored for inflammatory diseases and some cancers. mdpi.comnih.gov Currently, there is a lack of specific scientific literature directly linking this compound or its immediate derivatives to the modulation of AhR activity. The known ligands and modulators of AhR come from a structurally diverse range of chemical classes. nih.gov

Exploration as a Chiral Building Block for Enantiopure Drugs

The symmetrical and achiral nature of this compound makes it a potential starting point for the synthesis of chiral molecules. The core principle in its use as a chiral building block would involve strategic modifications to introduce stereocenters, thereby transforming the achiral scaffold into a valuable intermediate for enantiopure drugs.

In theory, the pyrimidine ring of this compound can be functionalized to create chiral derivatives. The ester groups at the 4 and 6 positions are key handles for chemical manipulation. These groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with chiral auxiliaries. These auxiliaries can direct subsequent reactions to proceed stereoselectively, allowing for the introduction of chiral centers with a high degree of control over the spatial arrangement of atoms. Once the desired chirality is established, the auxiliary can be removed, yielding an enantiomerically enriched pyrimidine derivative that can be further elaborated into a final drug candidate.

Another potential pathway involves the asymmetric modification of the pyrimidine ring itself or its substituents. For instance, catalytic asymmetric hydrogenation or reduction of a double bond introduced onto a side chain attached to the pyrimidine core could generate a stereocenter. The choice of a chiral catalyst is paramount in such transformations to ensure the preferential formation of one enantiomer over the other. While these strategies are well-established in organic synthesis, their specific application starting from this compound for the creation of enantiopure drugs is a field that remains to be extensively explored and documented in peer-reviewed research.

Drug Design with Improved Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to its efficacy and safety. The pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, partly due to its ability to favorably influence these properties. The structure of this compound offers several avenues for modification to optimize the pharmacokinetic profile of a potential drug molecule.

The pyrimidine ring can act as a bioisostere for other aromatic rings, such as a phenyl group, in a drug molecule. This substitution can lead to improved properties by altering polarity, lipophilicity, and metabolic stability. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can enhance binding to biological targets and improve solubility, a key factor for good absorption. nih.gov

Furthermore, modifications to the pyrimidine core can influence a drug's metabolic stability. By strategically introducing substituents at positions that are susceptible to metabolic enzymes (like cytochrome P450s), the rate of drug metabolism can be slowed, leading to a longer half-life and improved therapeutic window. While the general principles of using pyrimidine scaffolds to enhance pharmacokinetic properties are well-established, detailed studies demonstrating these specific modifications on the this compound framework are not widely reported.

Table of Predicted ADME Properties for Pyrimidine Scaffolds

The following table illustrates how modifications to a basic pyrimidine scaffold, conceptually similar to what could be derived from this compound, can influence key pharmacokinetic parameters. These are generalized predictions based on established medicinal chemistry principles.

| Modification Type | Potential Effect on Lipophilicity (logP) | Potential Effect on Solubility | Potential Effect on Metabolic Stability |

| Conversion of esters to amides | Variable; depends on amine substituent | Generally increases potential for H-bonding | Can block or alter sites of metabolism |

| Introduction of polar groups | Decreases | Increases | Can alter metabolic pathways |

| Introduction of alkyl groups | Increases | Decreases | May increase susceptibility to oxidation |

| Bioisosteric replacement of other rings | Variable; tunes electronic and steric properties | Can improve solubility and permeability | Can improve stability by altering enzyme recognition |

Applications in Agrochemical Research

Precursor for Novel Pesticides and Herbicides

There is no information available in the public domain or scientific databases to suggest that Dimethyl pyrimidine-4,6-dicarboxylate is currently utilized as a key intermediate or starting material in the synthesis of novel pesticides and herbicides.

Development of Compounds Disrupting Essential Metabolic Pathways in Weeds

No studies were identified that investigate the role of this compound or its direct derivatives in the development of compounds aimed at disrupting essential metabolic pathways in weeds.

Applications in Materials Science

Formation of Coordination Complexes with Metal Ions

The pyrimidine-4,6-dicarboxylate (pmdc²⁻) ligand, derived from the hydrolysis of dimethyl pyrimidine-4,6-dicarboxylate, readily forms coordination polymers and metal-organic frameworks (MOFs) with a variety of metal ions. The structure of these complexes is highly dependent on the synthetic conditions, such as temperature and the solvent used. acs.org

Research has demonstrated the formation of a series of manganese(II) coordination polymers with the pmdc²⁻ ligand. acs.org These structures range from one-dimensional (1D) chains to two-dimensional (2D) layers and even three-dimensional (3D) porous networks. acs.org The coordination mode of the pmdc²⁻ ligand is a critical factor in determining the final architecture. In many instances, it acts as a tetradentate ligand, binding to metal centers through the nitrogen atoms of the pyrimidine (B1678525) ring and one oxygen atom from each carboxylate group. acs.org However, in some structures, it can adopt a pentadentate coordination mode. acs.org

Beyond manganese, the pmdc²⁻ ligand has been used to synthesize coordination polymers with other transition metals, including iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov A luminescent, three-dimensional MOF has also been synthesized using lead(II) ions, showcasing an unprecedented complex topology. mdpi.com The thermal stability and magnetic properties of these materials are active areas of investigation. acs.orgnih.gov For example, manganese(II) pyrimidine-4,6-dicarboxylate complexes have been shown to exhibit antiferromagnetic behavior due to the efficient magnetic exchange facilitated by the pmdc²⁻ bridge. acs.org

| Compound Formula | Dimensionality | Key Structural Features | Pmdc Coordination Mode |

|---|---|---|---|

| {[Mn(μ-pmdc)(H₂O)₃]·2H₂O}n | 1D Chain | One-dimensional polymeric chains | Tetradentate |

| {[Mn₂(μ-pmdc)₂(H₂O)₅]·2H₂O}n | 1D Chain | One-dimensional polymeric chains | Tetradentate |

| {[Mn(μ₃-pmdc)(H₂O)]·H₂O}n | 2D Layer | Two-dimensional layered structure | Pentadentate |

| {[Mn(pmdc)]·2H₂O}n | 3D Network | Three-dimensional porous framework | Not specified |

Potential in Catalysis and Sensing Technologies

The coordination complexes formed from the pyrimidine-4,6-dicarboxylate ligand exhibit properties that suggest their potential use in catalysis and sensing. The development of porous, open-framework solids is particularly relevant for these applications. researchgate.net

One of the synthesized manganese(II) coordination polymers, {[Mn(pmdc)]·2H₂O}n, creates a three-dimensional porous network. acs.org The presence of permanent porosity in this material was confirmed by gas sorption experiments, specifically with nitrogen at 77 K and carbon dioxide at 293 K. acs.org Materials with such characteristics are promising candidates for applications in catalysis, where the pores can host active sites and facilitate the transport of reactants and products, as well as in chemical separation. researchgate.net

Furthermore, the luminescence of certain pmdc-based MOFs points towards their utility in sensing technologies. mdpi.com A 3D MOF constructed with lead(II) and the pmdc²⁻ ligand displays a strong greenish-blue photoluminescent emission. mdpi.com The intensity of this emission is significantly greater than that of the free ligand, a phenomenon attributed to the rigid structure of the framework. mdpi.com Such luminescent MOFs can be designed to detect the presence of specific ions, molecules, or even changes in physical conditions like temperature and pressure, as the luminescence can be altered by interactions with the target analyte. mdpi.com

Incorporation into Supramolecular Assemblies

The pyrimidine-4,6-dicarboxylate unit is a valuable component in the construction of supramolecular assemblies. Its ability to engage in multiple non-covalent interactions, including hydrogen bonding and metal coordination, allows it to direct the self-assembly of complex, higher-order structures. researchgate.net The directional nature of the coordination bonds, combined with the specific geometry of the pmdc²⁻ ligand, enables the predictable formation of metallo-supramolecular structures with diverse topologies. researchgate.net

Spectroscopic and Analytical Characterization Methodologies Excluding Basic Compound Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of dimethyl pyrimidine-4,6-dicarboxylate, providing insight into the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to be relatively simple and highly characteristic. The molecule possesses a plane of symmetry, which simplifies the spectrum. The following table outlines the predicted chemical shifts (δ) for the distinct proton environments in a typical deuterated solvent like chloroform (B151607) (CDCl₃).

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~9.4 - 9.2 | Singlet (s) | 1H | H-2 |

| Aromatic CH | ~8.0 - 7.8 | Singlet (s) | 1H | H-5 |

| Methoxy (B1213986) (OCH₃) | ~4.0 - 3.9 | Singlet (s) | 6H | 2 x -OCH₃ |

The downfield chemical shifts for the aromatic protons at positions 2 and 5 are a direct consequence of the electron-withdrawing nature of the two ester groups and the nitrogen atoms within the pyrimidine (B1678525) ring. The methoxy protons of the two equivalent ester groups are expected to appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying the unique carbon environments within this compound. The predicted chemical shifts for each carbon are detailed below.

| Carbon Type | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl (C=O) | ~165 - 163 | C-7, C-8 |

| Aromatic C-N | ~158 - 156 | C-2 |

| Aromatic C-C | ~155 - 153 | C-4, C-6 |

| Aromatic C-H | ~122 - 120 | C-5 |

| Methoxy (OCH₃) | ~53 - 52 | C-9, C-10 |

The carbonyl carbons of the ester groups are expected to resonate at the most downfield positions. The aromatic carbons will appear in the region typical for heterocyclic aromatic compounds, with their specific shifts influenced by the nitrogen atoms and ester substituents. The methoxy carbons will be observed in the characteristic upfield region.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under ionization.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Given the molecular formula C₈H₈N₂O₄, the exact mass would be approximately 196.0484 g/mol . The monoisotopic mass is a key identifier in high-resolution mass spectrometry.

Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural information. The ester groups are likely to be the primary sites of fragmentation. Common fragmentation pathways would include the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃). The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| m/z | Proposed Fragment Ion | Fragment Lost |

| 196 | [C₈H₈N₂O₄]⁺ | Molecular Ion |

| 165 | [M - •OCH₃]⁺ | •OCH₃ |

| 137 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 109 | [M - •COOCH₃ - CO]⁺ | •COOCH₃, CO |

The initial loss of a methoxy radical (m/z 165) is a common fragmentation for methyl esters. Subsequent loss of a carbon monoxide (CO) molecule from this fragment is also a plausible pathway. The loss of a methoxycarbonyl radical would lead to a fragment at m/z 137, which could further fragment by losing CO to give an ion at m/z 109. These predicted fragmentation patterns are instrumental in confirming the presence and connectivity of the ester groups on the pyrimidine ring.

Future Directions and Emerging Research Areas

Exploration in Medicinal Chemistry Beyond Traditional Applications

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.gov Future research is focused on expanding the therapeutic applications of Dimethyl pyrimidine-4,6-dicarboxylate derivatives. Novel analogues are being designed and synthesized as potent inhibitors for new biological targets. For example, recent studies have identified 4,6-pyrimidine analogues as novel colchicine (B1669291) binding site inhibitors with powerful antiproliferative activities against human cancer cell lines. nih.gov This indicates a promising avenue for developing new anticancer agents based on this core structure.

Advanced Catalytic Applications

While the direct catalytic use of this compound is not prominent, its derivatives are being explored as ligands in catalysis. The nitrogen and oxygen atoms can coordinate with metal centers to form catalysts for various organic transformations. Future work may involve designing chiral ligands from this scaffold for asymmetric catalysis, a critical area in modern synthetic chemistry.

Integration with Novel Drug Delivery Systems

The development of advanced drug delivery systems is a key area in pharmaceutical sciences. The chemical functionality of this compound allows for its derivatives to be conjugated to polymers, nanoparticles, or other carrier molecules. This integration could lead to targeted drug delivery, improved bioavailability, and controlled release of therapeutic agents, enhancing their efficacy and reducing side effects.

Investigation of Biological Targets and Mechanisms of Action

A significant area of ongoing research is the identification and validation of the biological targets of pyrimidine-4,6-dicarboxylate derivatives. Understanding the precise mechanism of action at a molecular level is crucial for rational drug design and development. For instance, derivatives have been shown to inhibit enzymes like collagenases and matrix metalloproteinases. nih.govgoogle.com Future studies will likely employ advanced techniques such as co-crystallography, molecular dynamics simulations, and chemoproteomics to elucidate how these compounds interact with their biological targets, such as the tubulin colchicine binding site, and modulate cellular pathways. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for dimethyl pyrimidine-4,6-dicarboxylate (DMPDC), and how is its purity validated?

DMPDC is typically synthesized via nucleophilic substitution or oxidative cyclodimerization. For example, reacting 2H-azirine-2-carboxylates with triethylamine under thermal conditions yields DMPDC derivatives . Key characterization includes H/C NMR for structural confirmation, IR spectroscopy to identify carboxylate and pyrimidine vibrations, and mass spectrometry (HRMS) to verify molecular weight . Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .

Q. How does the pmdc ligand coordinate with metal ions in transition metal complexes?

The pyrimidine-4,6-dicarboxylate (pmdc) ligand acts as a bis-bidentate or pentadentate bridging ligand. In Mn(II) and Cd(II) complexes, pmdc adopts μ-(κO,κN:κO',κN') coordination, forming 1D chains or 3D frameworks. X-ray crystallography reveals near-planar geometry of the ligand, enabling efficient magnetic coupling . Mg(II) complexes show octahedral coordination with pmdc binding via one nitrogen and one carboxylate oxygen, completing the geometry with water molecules .

Advanced Research Questions

Q. How do synthetic conditions (e.g., solvent, temperature) influence the dimensionality and porosity of pmdc-based MOFs?

Solvent-free synthesis at elevated temperatures promotes crystallinity and heterometallic incorporation (e.g., {[CdM(μ4-pmdc)₂(H₂O)₂]} frameworks). Temperature variations during Mn(II)-pmdc synthesis yield 1D chains ([Mn(H₂O)₃]·2H₂O) or 3D porous networks ([Mn(pmdc)]·2H₂O) . Hydrothermal methods with Sc(III) produce diverse architectures (2D sheets or 3D oxalate frameworks) depending on pH and byproduct formation .

Q. What explains contradictory magnetic data in pmdc-bridged complexes, and how are these resolved?

Antiferromagnetic coupling in Mn(II)-pmdc complexes arises from superexchange via the planar pmdc ligand ( to ) . Discrepancies in coupling constants stem from metal deviations from the pyrimidine plane, which alter orbital overlap. Computational modeling (DFT) and cryomagnetic susceptibility measurements are critical for reconciling experimental data .

Q. How do pseudo-open metal sites in pmdc frameworks enhance CO₂ adsorption selectivity?

In {[CdM(μ4-pmdc)₂]} MOFs, exposed metal sites (e.g., Cd²⁺) act as Lewis acid centers, strengthening CO₂ binding via dipole-quadrupole interactions. Grand Canonical Monte Carlo (GCMC) simulations and experimental isotherms show adsorption capacities up to 2.5 mmol/g at 1 bar. Metal substitution (e.g., Mn²⁺ → Zn²⁺) modulates site accessibility and affinity .

Q. What computational methods validate the adsorption mechanisms in pmdc-based materials?

Density Functional Theory (DFT) identifies preferred CO₂ binding sites (e.g., near carboxylate groups or metal centers), while GCMC simulations predict adsorption isotherms and pore-filling behavior. These methods correlate with in situ PXRD and gas sorption data to confirm framework stability and selectivity .

Q. How do single-crystal-to-single-crystal (SCSC) transitions in Eu(III)-pmdc frameworks impact their luminescence?

Eu₂(μ4-pmdc)₂(OH)₂·3H₂O undergoes reversible dehydration, retaining its 3D structure upon water loss. SCSC transitions alter ligand-to-metal charge transfer, quenching luminescence intensity. Photoluminescence spectroscopy and X-ray diffraction track these changes, enabling applications in moisture-sensitive sensors .

Methodological Guidance

Q. What experimental protocols ensure accurate refinement of pmdc-containing crystal structures?

Use SHELX programs (SHELXL for refinement, SHELXS for solution) for small-molecule crystallography. For MOFs, combine WinGX with Olex2 for structure visualization. High-resolution data (≤ 0.8 Å) and twinning correction are essential for resolving pmdc ligand disorder .

Q. How can researchers mitigate pmdc ligand decomposition during Sc(III) framework synthesis?

Control pH to prevent oxalate or formate byproduct formation. Basic conditions (pH 6–7) stabilize hydroxo-bridged Sc(III)-pmdc layers, while acidic conditions favor oxalate incorporation. Solvent-free methods reduce ligand degradation and improve crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.